molecular formula C13H12FN3O2 B2731060 2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile CAS No. 877156-49-5

2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile

Cat. No.: B2731060
CAS No.: 877156-49-5
M. Wt: 261.256
InChI Key: HUTUSAAVRMCTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile is a complex organic compound that features a unique imidazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoroaniline with ethyl isocyanate to form an intermediate, which is then cyclized to produce the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones, amines, and nitriles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-2-13(9-3-5-10(14)6-4-9)11(18)17(8-7-15)12(19)16-13/h3-6H,2,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTUSAAVRMCTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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